3-cinnamoyl-4-hydroxyquinolin-2(1H)-one is a synthetic compound that belongs to the class of quinolone derivatives, specifically featuring a cinnamoyl group at the 3-position and a hydroxy group at the 4-position of the quinolinone structure. This compound is notable for its potential biological activities and applications in medicinal chemistry, particularly due to the pharmacological properties associated with quinolone derivatives.
The compound can be synthesized through various chemical methodologies that involve the modification of 4-hydroxyquinolin-2(1H)-one, which serves as a foundational structure. The synthesis often employs cinnamic acid derivatives as acylating agents to introduce the cinnamoyl moiety.
3-cinnamoyl-4-hydroxyquinolin-2(1H)-one is classified as:
The synthesis of 3-cinnamoyl-4-hydroxyquinolin-2(1H)-one typically involves several key steps:
The typical procedure involves dissolving 4-hydroxyquinolin-2(1H)-one in an organic solvent such as dimethylformamide (DMF) or toluene, followed by the addition of cinnamic acid and a coupling agent. The mixture is then heated under reflux conditions for several hours, allowing for the formation of the target compound through nucleophilic acyl substitution.
3-cinnamoyl-4-hydroxyquinolin-2(1H)-one can undergo various chemical reactions, including:
The reactivity of this compound is influenced by both the electron-withdrawing nature of the carbonyl group and the electron-donating properties of the hydroxyl group, allowing for diverse reaction pathways that can be exploited in synthetic organic chemistry.
The mechanism by which 3-cinnamoyl-4-hydroxyquinolin-2(1H)-one exerts its biological effects likely involves interaction with specific molecular targets within biological systems. This may include:
Research indicates that modifications to the quinolone scaffold can significantly influence bioactivity, with structure-activity relationships being a key area of study .
Relevant analyses include spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared Spectroscopy (IR), which confirm structural integrity and functional groups present .
3-cinnamoyl-4-hydroxyquinolin-2(1H)-one has potential applications in various fields:
The discovery pathway of 3-cinnamoyl-4-hydroxyquinolin-2(1H)-one originates from foundational research on 4-hydroxyquinolin-2(1H)-one derivatives in the late 20th century. Early investigations focused on simple N-substituted carboxamides like Linomide, which demonstrated antiangiogenic and immunomodulatory properties but exhibited clinical limitations due to toxicity profiles [2]. This prompted systematic structural refinements, including the strategic incorporation of α,β-unsaturated ketone systems at the C3 position. The cinnamoyl moiety emerged as particularly significant due to its dual functionality: the extended π-conjugation enabled specific receptor interactions while the Michael acceptor potential offered covalent binding capabilities.
Parallel research on 3-acyl-4-hydroxyquinolin-2(1H)-ones demonstrated their efficacy as glycine-site antagonists within the N-methyl-D-aspartate receptor complex, exemplified by L-701,252 (cyclopropyl ketone derivative) which showed potent anticonvulsant activity (ED₅₀ = 4.1 mg/kg intraperitoneal in DBA/2 mice) [3]. These findings validated the 3-acylated quinolinone framework as a viable platform for central nervous system-targeted therapeutics. The subsequent integration of cinnamoyl rather than alkyl acyl groups represented a logical progression to enhance target versatility through expanded molecular recognition surfaces.
Table 1: Evolution of Key Quinolinone Derivatives Leading to 3-Cinnamoyl-4-Hydroxyquinolin-2(1H)-one
Compound | Structural Features | Primary Bioactivity | Reference |
---|---|---|---|
Linomide | N-carboxamide substituent | Antiangiogenic, immunomodulatory | [2] |
Tasquinimod | Second-generation quinolinone-3-carboxamide | Antitumor (30-60x more potent than Linomide) | [2] |
L-701,252 | 3-cyclopropyl ketone | NMDA receptor antagonist (ED₅₀ = 4.1 mg/kg) | [3] |
Rebamipide | Quinolinone amide derivative | Gastroprotective, antioxidant | [2] |
3-Cinnamoyl derivatives | Conjugated α,β-unsaturated ketone at C3 | Multitarget: antifungal, anticonvulsant | [8] |
Microwave-assisted synthetic methodologies significantly accelerated the development of cinnamoyl-quinolinone hybrids by enabling efficient Claisen-Schmidt condensations between 4-hydroxy-3-acetylquinolin-2(1H)-ones and aromatic aldehydes [8]. This technological advancement facilitated rapid exploration of structure-activity relationships, particularly regarding the cinnamoyl aryl substituents' electronic and steric properties. Contemporary research has since expanded into structural hybrids combining the 3-cinnamoyl-4-hydroxyquinolin-2(1H)-one core with pyrazoline, triazole, and other heterocyclic systems to further modulate biological activity and pharmacokinetic properties.
The cinnamoyl group (C₆H₅CH=CHC=O) imparts distinctive physicochemical and pharmacophoric properties to the 4-hydroxyquinolin-2(1H)-one scaffold. Spectroscopic and crystallographic analyses reveal that the planar cinnamoyl system conjugates extensively with the quinolinone core, creating a near-coplanar structure that facilitates DNA intercalation and robust π-stacking interactions within enzymatic binding pockets. This electron-delocalized architecture significantly influences the compound's acid-base behavior, with the 4-hydroxy group exhibiting a lowered pKₐ (approximately 6.8) due to resonance stabilization extending into the cinnamoyl system [7].
The α,β-unsaturated carbonyl functionality serves as both a hydrogen-bond acceptor and a potential site for Michael addition reactions with biological nucleophiles. Molecular docking studies demonstrate that the cinnamoyl oxygen forms critical hydrogen bonds with active site residues in fungal cytochrome P450 enzymes (bond length: 2.7-3.1 Å) while the olefinic moiety engages in van der Waals contacts with hydrophobic enzyme subsites [8]. These interactions collectively enhance target binding affinity and specificity compared to simpler aliphatic 3-acyl substituents. Structure-activity relationship analyses further reveal that cinnamoyl substitution increases lipophilicity (log P ≈ 2.8-3.5) relative to the parent 4-hydroxyquinolin-2(1H)-one (log P ≈ 1.2), facilitating enhanced membrane penetration [7].
Table 2: Structure-Activity Relationships of Cinnamoyl Modifications in Quinolinone Derivatives
Cinnamoyl Modification | Lipophilicity (log k) | Antifungal Activity (IC₅₀ μM) | Anticonvulsant Efficacy |
---|---|---|---|
Unsubstituted phenyl | 0.6394 | 27.5 (C. albicans) | Moderate glycine site antagonism |
4-Hydroxyphenyl | 0.0128 | 10.0 (C. albicans) | Enhanced water solubility |
4-Chlorophenyl | 0.4595 | 15.7 (A. fumigatus) | Increased receptor affinity |
3,4-Dimethoxyphenyl | 0.4052 | 8.3 (C. neoformans) | Optimal for NMDA receptor binding |
2-Naphthyl | 0.3307 | 22.4 (C. albicans) | Extended π-stacking capabilities |
Strategic modification of the cinnamoyl aromatic ring enables precise bioactivity modulation. Electron-donating groups (e.g., 4-hydroxy) improve water solubility and antioxidant properties through radical stabilization, while electron-withdrawing substituents (e.g., 4-chloro) enhance electrophilicity and antifungal potency. Ortho-substitutions induce steric effects that disrupt coplanarity, reducing π-stacking efficiency but potentially improving selectivity for certain targets. The optimal balance between lipophilicity and target engagement typically occurs with para-substituted derivatives bearing moderate electron-donating groups, which maintain the conjugated system's planarity while offering favorable electronic and steric properties for broad-spectrum biological activity [7] [8].
Pharmacophoric Features of 3-Cinnamoyl-4-hydroxyquinolin-2(1H)-one:
[Quinolinone] | | H-bond donor/acceptor (4-OH) | [Cinnamoyl] | | Michael acceptor region | [Aromatic system] – H-bond acceptor/donor based on substituents
The structural duality of 3-cinnamoyl-4-hydroxyquinolin-2(1H)-one enables simultaneous engagement with both neurological and infectious disease targets, positioning it as a promising scaffold for multitarget therapeutics. This capability stems from the distinct yet complementary pharmacophoric elements: the quinolinone core demonstrates affinity for eukaryotic membrane-associated receptors, while the cinnamoyl moiety exhibits pronounced activity against microbial enzymes and photosynthetic pathways.
In neurological applications, these compounds function as non-competitive glycine-site antagonists within the N-methyl-D-aspartate receptor complex. Electrophysiological studies demonstrate that 3-cinnamoyl derivatives effectively inhibit NMDA-induced currents (Kb ≈ 1.39 μM) through allosteric modulation rather than direct channel blockade [3]. This mechanism translates to potent anticonvulsant effects in audiogenic seizure models, with selected derivatives achieving >70% seizure suppression at 10 mg/kg intraperitoneal dosing. The cinnamoyl moiety's extended conjugation enhances receptor residence time through additional π-cation interactions with Arg523 residues in the glycine binding pocket, a feature absent in shorter-chain 3-acyl analogues.
Concurrently, these compounds display broad-spectrum antifungal activity through photosystem II inhibition. In spinach chloroplast models (Spinacia oleracea L.), 3-cinnamoyl derivatives disrupt photosynthetic electron transport by competing with plastoquinone at the Q(B) binding site, with half maximal inhibitory concentration values as low as 126 μmol/L [7]. The cinnamoyl group's hydrophobicity enables membrane penetration to reach intracellular fungal targets, while its conjugated system facilitates redox cycling that generates antifungal oxidative stress. Structure-activity relationship studies reveal that antifungal potency correlates strongly with the Hammett constant (σ) of cinnamoyl aryl substituents, with electron-withdrawing groups enhancing activity against Candida species (r² = 0.89) [8].
Table 3: Dual-Target Activities of 3-Cinnamoyl-4-hydroxyquinolin-2(1H)-one Derivatives
Derivative | Anticonvulsant Activity (ED₅₀ mg/kg) | Glycine Displacement (IC₅₀ μM) | Antifungal Activity (IC₅₀ μM) | Photosynthesis Inhibition (IC₅₀ μM) |
---|---|---|---|---|
Unsubstituted cinnamoyl | 9.8 | 0.82 | 27.5 | 157 |
4-Fluorocinnamoyl | 7.3 | 0.67 | 15.2 | 142 |
4-Hydroxycinnamoyl | 12.4 | 1.05 | 10.0 | 126 |
3,4-Dichlorocinnamoyl | 6.1 | 0.54 | 8.9 | 138 |
4-Dimethylaminocinnamoyl | >20 | 1.98 | 31.7 | >200 |
The molecular basis for this dual targeting capability lies in the chameleonic properties of the hybrid scaffold. X-ray crystallographic analyses demonstrate significant conformational flexibility between the quinolinone and cinnamoyl planes (dihedral angle range: 15-42°), enabling adaptation to divergent binding sites. This plasticity facilitates simultaneous optimization for both targets: anticonvulsant activity is enhanced by electron-deficient cinnamoyl systems that strengthen π-cation interactions with NMDA receptor residues, while antifungal potency benefits from increased lipophilicity and membrane affinity imparted by halogenated cinnamoyl groups [3] [7].
Advanced derivatives further expand this multitarget profile by incorporating additional pharmacophores. Pyrazoline hybrids synthesized through microwave-assisted [3+2] cycloadditions exhibit enhanced antiplasmodial activity (IC₅₀ = 1.56-3.125 μg/mL against Plasmodium falciparum) while maintaining antifungal and anticonvulsant properties [8]. Similarly, molecular hybridization with ferulic acid yields compounds demonstrating dual lipoxygenase inhibition (IC₅₀ = 52 μM) and antioxidant activity (97% lipid peroxidation inhibition), expanding therapeutic applications to inflammatory conditions [2]. These strategic modifications exemplify how the 3-cinnamoyl-4-hydroxyquinolin-2(1H)-one core serves as a versatile platform for addressing complex disease pathologies through polypharmacological approaches.
CAS No.: 119785-99-8
CAS No.: 20268-71-7
CAS No.: 20698-30-0
CAS No.: 2819-08-1
CAS No.:
CAS No.: 70110-50-8